N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
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Overview
Description
N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a pyrazole ring, and a hydrazinyl acetamide moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2,3-dichloroaniline with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The final step involves the reaction with hydrazine hydrate to introduce the hydrazinyl acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinyl acetamide derivatives and pyrazole-containing molecules. Examples include:
- N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide analogs with different substituents on the aromatic rings.
- Pyrazole derivatives with varying functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
477732-15-3 |
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Molecular Formula |
C25H19Cl2N5O2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H19Cl2N5O2/c1-16-10-12-17(13-11-16)23-18(15-32(31-23)19-6-3-2-4-7-19)14-28-30-25(34)24(33)29-21-9-5-8-20(26)22(21)27/h2-15H,1H3,(H,29,33)(H,30,34)/b28-14+ |
InChI Key |
SDIBADACGPGPRB-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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